molecular formula C11H19FO2 B13228229 2-Fluoro-2-(3,3,5-trimethylcyclohexyl)acetic acid

2-Fluoro-2-(3,3,5-trimethylcyclohexyl)acetic acid

Cat. No.: B13228229
M. Wt: 202.27 g/mol
InChI Key: JEGHILZSWHCDQW-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3,3,5-trimethylcyclohexyl)acetic acid is a fluorinated organic compound with the molecular formula C11H19FO2 and a molecular weight of 202.27 g/mol This compound is known for its unique structural features, which include a fluorine atom and a cyclohexyl ring with three methyl groups

Preparation Methods

The synthesis of 2-Fluoro-2-(3,3,5-trimethylcyclohexyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring with three methyl groups can be synthesized through a series of cyclization reactions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Acetic Acid Derivatization:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

2-Fluoro-2-(3,3,5-trimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Fluoro-2-(3,3,5-trimethylcyclohexyl)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-Fluoro-2-(3,3,5-trimethylcyclohexyl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules, potentially leading to enzyme inhibition or receptor modulation. The cyclohexyl ring provides steric bulk, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

2-Fluoro-2-(3,3,5-trimethylcyclohexyl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine and cyclohexyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19FO2

Molecular Weight

202.27 g/mol

IUPAC Name

2-fluoro-2-(3,3,5-trimethylcyclohexyl)acetic acid

InChI

InChI=1S/C11H19FO2/c1-7-4-8(9(12)10(13)14)6-11(2,3)5-7/h7-9H,4-6H2,1-3H3,(H,13,14)

InChI Key

JEGHILZSWHCDQW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)C(C(=O)O)F

Origin of Product

United States

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